Product packaging for Ethyl 1H-pyrrol-2-ylcarbamate(Cat. No.:CAS No. 89943-39-5)

Ethyl 1H-pyrrol-2-ylcarbamate

Cat. No.: B1532346
CAS No.: 89943-39-5
M. Wt: 154.17 g/mol
InChI Key: OWGHSZQCPMXFBH-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrol-2-ylcarbamate (CAS 89943-39-5) is an organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This molecule is a conjugate featuring a pyrrole ring, a structure prevalent in many natural products and pharmaceuticals, linked to an ethyl carbamate group . The carbamate functional group is significant in medicinal chemistry and drug design due to its stability and role as a key pharmacophore, often contributing to a molecule's ability to interact with biological enzymes and receptors . While the specific biological mechanisms and research applications of this compound are still an area of exploration, its structure aligns with contemporary molecular hybridization strategies. Researchers utilize such hybrid structures, which combine distinct pharmacophoric elements, to develop new compounds with potential for improved therapeutic efficacy and multi-target activity . This product is intended for research applications in chemical synthesis and investigational studies. It is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B1532346 Ethyl 1H-pyrrol-2-ylcarbamate CAS No. 89943-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(1H-pyrrol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)9-6-4-3-5-8-6/h3-5,8H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGHSZQCPMXFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 1h Pyrrol 2 Ylcarbamate and Analogous N Alkoxycarbonyl Pyrroles

Direct Condensation Approaches

Direct condensation represents a straightforward and efficient route to N-alkoxycarbonyl pyrroles. The Clauson-Kaas reaction, a cornerstone of pyrrole (B145914) synthesis, has been adapted for this purpose, offering significant advantages over more traditional multi-component syntheses.

The Clauson-Kaas pyrrole synthesis, which traditionally involves the reaction of a primary amine with a 1,4-dicarbonyl compound or its synthetic equivalent, has been successfully extended to use O-substituted carbamates as the nitrogen source. nih.govacs.orgacs.org This adaptation provides a direct, single-step method to synthesize N-alkoxycarbonyl pyrroles, which are valuable as protected pyrroles with unique reactivity. nih.govorganic-chemistry.orgnih.gov The electron-withdrawing nature of the N-alkoxycarbonyl group enhances the stability of the pyrrole ring against oxidative degradation. organic-chemistry.org

A key reagent in this synthetic approach is 2,5-dimethoxytetrahydrofuran (B146720), which serves as a stable and easily handled surrogate for succinaldehyde, the requisite 1,4-dicarbonyl component. nih.govacs.org The reaction involves the condensation of an O-substituted carbamate (B1207046), such as ethyl carbamate, with 2,5-dimethoxytetrahydrofuran. nih.govorganic-chemistry.org This process is typically conducted under acidic conditions, which facilitate the in situ hydrolysis of the dimethoxyacetal to the reactive dialdehyde, followed by condensation with the carbamate and subsequent cyclization to form the aromatic pyrrole ring. nih.govrajpub.comnih.gov This method allows for the introduction of various common amine protecting groups onto the pyrrole nitrogen in a single, efficient step. nih.govacs.orgnih.gov

A general procedure for this synthesis involves heating a mixture of the carbamate and a slight excess of 2,5-dimethoxytetrahydrofuran in acetic acid at reflux (approximately 110 °C). nih.govacs.orgorganic-chemistry.org The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, diluted, and washed with an aqueous basic solution, such as sodium carbonate, to neutralize the acid and remove impurities, affording the N-alkoxycarbonyl pyrrole product. nih.govacs.orgorganic-chemistry.org

Research has shown that the standard Clauson-Kaas conditions, specifically refluxing in acetic acid, are highly effective for the reaction with O-substituted carbamates, often requiring no significant modification to achieve good yields. acs.orgacs.org Studies initiated with simple carbamates like methyl carbamate demonstrated that the reaction proceeds cleanly to give the desired N-alkoxycarbonyl pyrrole. acs.org This success was extended to a variety of other carbamates corresponding to well-known protecting groups. acs.org

While the acetic acid reflux method is robust, the broader field of Clauson-Kaas synthesis has explored numerous catalysts and conditions to optimize yields, reaction times, and environmental friendliness, particularly for reactions involving primary amines. nih.govnih.govresearchgate.net These modifications include the use of various Lewis and Brønsted acid catalysts. nih.govrgmcet.edu.in For instance, catalysts like scandium triflate (Sc(OTf)₃) in dioxane, nih.govbeilstein-journals.org iron(III) chloride in water, organic-chemistry.org and silica (B1680970) sulfuric acid under solvent-free conditions have been reported to be effective. rgmcet.edu.in Microwave-assisted protocols, sometimes using catalysts like molecular iodine or manganese(II) nitrate (B79036) under solventless conditions, have also been developed to expedite the synthesis of N-substituted pyrroles. nih.govnih.gov These advanced methodologies, while not all explicitly tested with carbamates, suggest potential avenues for further optimization of N-alkoxycarbonyl pyrrole synthesis.

Yields of N-Alkoxycarbonyl Pyrroles via Clauson-Kaas Reaction acs.org
O-Substituted Carbamate (Protecting Group)ProductYield (%)
Methyl Carbamate (Me)N-Methoxycarbonylpyrrole75
Ethyl Carbamate (Et)N-Ethoxycarbonylpyrrole80
Benzyl Carbamate (Cbz)N-(Benzyloxycarbonyl)pyrrole85
Allyl Carbamate (Alloc)N-(Alloc-oxycarbonyl)pyrrole78
2,2,2-Trichloroethyl Carbamate (Troc)N-(2,2,2-Trichloroethoxycarbonyl)pyrrole82

The direct condensation of carbamates via the Clauson-Kaas method presents distinct advantages when compared to other classical pyrrole syntheses.

Paal-Knorr Synthesis : This method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. rgmcet.edu.inorganic-chemistry.orgwikipedia.org The Clauson-Kaas reaction is essentially a variation of the Paal-Knorr synthesis that uses a more convenient 1,4-dicarbonyl surrogate. nih.govacs.org Both methods are highly reliable for generating the pyrrole core from a C4 building block, but the Clauson-Kaas approach avoids the often-unstable nature of the free 1,4-dialdehyde. organic-chemistry.orgalfa-chemistry.com

Knorr Pyrrole Synthesis : The Knorr synthesis is a multi-component reaction that constructs the pyrrole ring by condensing an α-amino-ketone with a compound containing an activated methylene (B1212753) group, such as a β-ketoester. wikipedia.orgpharmaguideline.comsynarchive.com A significant drawback of this method is that the requisite α-amino-ketones are often unstable and prone to self-condensation, necessitating their in-situ preparation. wikipedia.orgthermofisher.com This adds complexity compared to the one-step Clauson-Kaas condensation.

Hantzsch Pyrrole Synthesis : The Hantzsch synthesis is another multi-component approach, reacting a β-ketoester, an α-haloketone, and ammonia or a primary amine. pharmaguideline.comwikipedia.orgquimicaorganica.org While versatile, this method can suffer from modest yields and requires careful control of reaction conditions. thieme-connect.com The mechanism involves enamine formation followed by nucleophilic attack on the α-haloketone and subsequent cyclization. wikipedia.orgquimicaorganica.org

In comparison, the Clauson-Kaas synthesis of N-alkoxycarbonyl pyrroles is operationally simple, high-yielding, and utilizes readily available and stable starting materials (carbamates and 2,5-dimethoxytetrahydrofuran). nih.govacs.org It provides a direct route to N-protected pyrroles, which might otherwise require a multi-step sequence of pyrrole formation followed by a separate N-protection step.

Clauson-Kaas Type Condensation with O-Substituted Carbamates

Alternative Synthetic Pathways for Carbamate Moieties on Pyrroles

While direct condensation is effective for N-alkoxycarbonyl pyrroles, alternative methods are employed to introduce carbamate groups as substituents at other positions on the pyrrole ring.

The Curtius rearrangement provides a classic and reliable method for converting a carboxylic acid into a primary amine, urea, or carbamate via an isocyanate intermediate. wikipedia.orgchemistnotes.com This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgchemistnotes.com The resulting isocyanate can be trapped by a nucleophile, such as an alcohol, to yield a stable carbamate. wikipedia.orgchemistnotes.com

This strategy has been applied to the synthesis of pyrrole-2-carbamates. The general sequence begins with a pyrrole-2-carboxylic acid. This starting material is converted into a pyrrole-2-carbonyl azide. This can be achieved by first converting the acid to an acyl chloride followed by reaction with sodium azide, or by reacting the acid with reagents like diphenylphosphoryl azide (DPPA). nih.govresearchgate.net The acyl azide then undergoes the Curtius rearrangement upon heating to form the corresponding pyrrole-2-isocyanate. Quenching this reactive intermediate with an alcohol, such as ethanol (B145695), yields the desired ethyl 1H-pyrrol-2-ylcarbamate. nih.gov

For example, 1-benzyl-3-cyanopyrrole-2-carbonyl azide has been shown to undergo a Curtius rearrangement, and subsequent quenching with various alcohols successfully formed the corresponding carbamates. nih.gov This demonstrates the viability of this pathway for creating carbamate-substituted pyrroles, providing a complementary approach to the direct condensation methods used for N-alkoxycarbonyl pyrroles.

Transition Metal-Catalyzed Cycloaddition Reactions for Pyrrole-2-carboxylates

Transition metal-catalyzed cycloaddition reactions are powerful tools for the synthesis of pyrrole-2-carboxylates, offering high efficiency, regioselectivity, and milder reaction conditions. sioc-journal.cn These methods often involve the formation of carbon-nitrogen bonds under the direction of a transition metal ligand. sioc-journal.cn Various cycloaddition strategies, such as [3+2], [4+1], and [2+2+1] cycloadditions, have been successfully employed to construct the pyrrole skeleton. sioc-journal.cn

For instance, ruthenium-catalyzed intramolecular cyclization of conjugated iminotrienes has been shown to produce polysubstituted pyrroles. mdpi.com Another approach involves an iron-catalyzed radical cycloaddition of 2H-azirines and enamides, which provides a versatile route to substituted pyrroles under mild conditions. mdpi.com Furthermore, iridium-catalyzed borylation of the pyrrole ring followed by Suzuki coupling presents a convenient two-step process for preparing 5-aryl-pyrrole-2-carboxylates without the need for N-H protection. mdpi.com This method demonstrates good to excellent yields and tolerates a variety of functional groups. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Reactions for Pyrrole Synthesis
Catalyst SystemReaction TypeStarting MaterialsProduct TypeKey AdvantagesReference
Iridium CatalystC-H Borylation / Suzuki CouplingPyrrole-2-carboxylate ester, Aryl bromides5-Aryl-pyrrole-2-carboxylatesNo N-H protection required, good functional group tolerance mdpi.com
Iron CatalystRadical Cycloaddition2H-Azirines, EnamidesSubstituted pyrrolesMild reaction conditions, versatile mdpi.com
Ruthenium(II) CatalystIntramolecular CyclizationConjugated iminotrienesPolysubstituted pyrrolesRapid assembly of complex pyrroles mdpi.com
Palladium(II) Acetate/SPhosSuzuki CouplingMethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate, Aryl bromides5-Aryl substituted pyrrole-2-carboxylatesEffective for coupling with electron-rich and electron-deficient aryl bromides mdpi.com

Multi-component Reactions for N-Substituted Pyrroles

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly functionalized N-substituted pyrroles in a single step. rsc.orgrsc.orgnih.gov These reactions avoid the isolation of intermediates, simplifying the synthetic process. rsc.org

One such example is a zinc(II) chloride-catalyzed three-component reaction involving propargylic acetates, enoxysilanes, and primary amines. rsc.org This method yields substituted pyrroles with high regioselectivity. rsc.org Another strategy involves a ytterbium(III) triflate-catalyzed reaction of a primary amine or diamine, furfural, and a 1,3-diketone to produce 1,3-diketone-linked N-substituted pyrroles. acs.org Furthermore, a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines, catalyzed by acetic acid, provides N-substituted 2,3,5-functionalized 3-cyanopyrroles in high yields with excellent atom efficiency. nih.govmdpi.com A transition metal-free MCR has also been developed for the synthesis of N-substituted 2-amino-3-cyano pyrroles from nitroepoxides, amines, and malononitrile (B47326) under mild conditions. rsc.org

Table 2: Overview of Multi-component Reactions for Pyrrole Synthesis
CatalystReactantsProduct TypeKey FeaturesReference
Zinc(II) chloridePropargylic acetates, Enoxysilanes, Primary aminesSubstituted pyrrolesOne-pot, high regioselectivity rsc.org
Ytterbium(III) triflatePrimary amine/diamine, Furfural, 1,3-Diketone1,3-Diketone-linked N-substituted pyrrolesEfficient synthesis of complex pyrroles acs.org
Acetic Acidα-Hydroxyketones, Oxoacetonitriles, Primary aminesN-substituted 2,3,5-functionalized 3-cyanopyrrolesHigh atom efficiency, mild conditions nih.govmdpi.com
None (Transition metal-free)Nitroepoxides, Amines, MalononitrileN-substituted 2-amino-3-cyano pyrrolesMild conditions, formation of three new bonds rsc.org

Preparation of Pyrrole-2-carboxylic Acid Esters: Methodological Insights

The synthesis of pyrrole-2-carboxylic acid esters is a crucial step in accessing a wide range of pyrrole derivatives. orgsyn.orgresearchgate.net Several methods have been established for this purpose. One common approach involves the reaction of pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone, which is then converted to the corresponding ester. orgsyn.org This method avoids the use of moisture-sensitive organometallic reagents. orgsyn.org

Another versatile method utilizes the reaction of pyrrole with carbon tetrachloride and an alcohol in the presence of an iron-containing catalyst to produce alkyl 1H-pyrrole-2-carboxylates in quantitative yields. researchgate.net The acylation of pyrrole-2-carboxylic esters can be achieved using acid chlorides with a Lewis acid catalyst like tin(IV) chloride. acs.org A phosphoric acid-catalyzed mixed anhydride (B1165640) system also provides an efficient route to 4-acylpyrrole-2-carboxylic esters. acs.org Additionally, the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran yields N-alkoxycarbonyl pyrroles, which can undergo further functionalization. organic-chemistry.org

The synthesis of specifically substituted pyrrole-2-carboxylic acids, such as 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid, has been achieved through the condensation of a trifluoromethyl vinamidinium salt with glycine (B1666218) esters, followed by catalytic hydrogenation. digitellinc.com

Green Chemistry Principles in Pyrrole Carbamate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrrole derivatives to create more sustainable and environmentally friendly processes. researchgate.netsemanticscholar.orgconicet.gov.ar This involves using less toxic reagents, reducing waste, and employing energy-efficient methods. researchgate.netnih.gov

Key green approaches in pyrrole synthesis include the use of alternative energy sources like microwave and ultrasound irradiation, which can lead to shorter reaction times and higher yields. semanticscholar.orgnih.gov The replacement of conventional volatile and toxic solvents with greener alternatives such as water, ethanol, or ionic liquids, or conducting reactions under solvent-free conditions, is another important aspect. semanticscholar.org

Multi-component reactions are inherently green as they often exhibit high atom economy and reduce the number of synthetic steps and purification processes. researchgate.net For example, a one-step synthesis of tetra-substituted pyrrole derivatives has been achieved under ultrasound-assisted Knoevenagel condensation in water without a catalyst. nih.gov The development of catalyst-assisted reactions, particularly those using non-toxic and reusable catalysts, is a central theme in the greener synthesis of pyrroles. nih.gov These methodologies contribute to making the production of pyrrole-based compounds, including carbamates, more economically and environmentally viable. conicet.gov.ar

Chemical Reactivity and Transformation Mechanisms of Ethyl 1h Pyrrol 2 Ylcarbamate

Regioselective Functionalization of the Pyrrole (B145914) Ring

Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto aromatic rings. byjus.com For pyrrole derivatives substituted at the C-2 position with an electron-withdrawing group, such as an ester, acylation is directed away from the already substituted position. Research on analogous compounds provides insight into the likely regiochemical outcome for Ethyl 1H-pyrrol-2-ylcarbamate. For instance, the Friedel-Crafts acylation of methyl-1H-pyrrole-2-carboxylate with 2-chloro-6-fluorobenzoyl chloride in the presence of aluminum chloride (AlCl₃) results in substitution at the C-4 position. nih.gov In another case, reacting ethyl 1H-pyrrole-2-carboxylate with glutaric anhydride (B1165640) and AlCl₃ leads to acylation at the C-3 position. unipa.it This suggests that the precise conditions and the nature of the acylating agent can influence whether substitution occurs at the C-3, C-4, or C-5 position. Given the electronic nature of the 2-(ethoxycarbonylamino) group, electrophilic attack is anticipated to occur preferentially at the C-4 or C-5 position.

Table 1: Regioselectivity in Friedel-Crafts Acylation of C-2 Substituted Pyrroles

Starting Material Acylating Agent Catalyst Major Product Position Reference
Methyl-1H-pyrrole-2-carboxylate 2-Chloro-6-fluorobenzoyl chloride AlCl₃ C-4 nih.gov
Ethyl 1H-pyrrole-2-carboxylate Glutaric anhydride AlCl₃ C-3 unipa.it

The regioselectivity observed in the acylation of C-2 substituted N-H pyrroles contrasts sharply with that of N-sulfonyl pyrroles. organic-chemistry.orgorganic-chemistry.orgamazonaws.comacs.org When the pyrrole nitrogen is protected with a strongly electron-withdrawing sulfonyl group (e.g., tosyl or benzenesulfonyl), the electronic distribution of the ring is significantly altered. nih.gov Friedel-Crafts acylation of N-sulfonylpyrroles, particularly with strong Lewis acids like AlCl₃, predominantly yields the 3-acylpyrrole isomer. nih.gov This directing effect is attributed to the formation of an organoaluminum intermediate. nih.gov Weaker Lewis acids, however, may favor the formation of the 2-acyl product. nih.gov This is distinct from C-2 substituted N-H pyrroles, where acylation is directed to the remaining unsubstituted positions (C-3, C-4, or C-5) based on the electronic and steric environment. nih.govunipa.it

The Friedel-Crafts alkylation, which attaches alkyl groups to an aromatic ring, is another key electrophilic substitution reaction. byjus.com The reaction of electron-rich heterocycles like pyrroles and indoles with electron-deficient alkenes, such as nitroalkenes, serves as a powerful method for carbon-carbon bond formation. csic.esnih.gov This transformation, often catalyzed by Lewis acids or organocatalysts, proceeds via a conjugate addition mechanism. csic.es For an unprotected indole, nucleophilic attack on the nitroalkene is initiated by the electron-rich ring, a process that can be rendered enantioselective through the use of chiral catalysts. nih.gov

In the case of this compound, the electron-rich pyrrole ring is expected to act as the nucleophile, attacking the β-position of the nitroalkene. Considering the directing effects of the C-2 substituent, the alkylation is most likely to occur at the electronically favored and sterically accessible C-5 position.

Direct nucleophilic aromatic substitution on the pyrrole ring of this compound is generally not feasible due to the absence of a suitable leaving group and the ring's high electron density. However, the molecule holds significant potential for functionalization through modern cross-coupling reactions. nrochemistry.comnih.govrsc.org These reactions typically require a halide or triflate on the pyrrole ring, which can be installed through regioselective halogenation. Once a halogenated derivative is obtained, it can serve as a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions.

Alternatively, recent advancements have enabled the direct C-H functionalization of pyrroles, bypassing the need for pre-functionalization. A notable example is the palladium-catalyzed direct C-H alkylation of ethyl-1H-pyrrole-2-carboxylate, a compound structurally similar to the subject of this article. This reaction selectively occurs at the C-5 position, demonstrating a pathway to functionalization without prior halogenation. jiaolei.group

Table 2: Potential Cross-Coupling Reactions for Functionalized this compound Derivatives

Reaction Name Coupling Partners Catalyst System (Typical) Product Type Reference
Suzuki-Miyaura Coupling Pyrrolyl-halide + Organoboron reagent Pd(0) complex + Base Biaryl mdpi.com
Sonogashira Coupling Pyrrolyl-halide + Terminal alkyne Pd(0)/Cu(I) complex + Base Aryl-alkyne nrochemistry.com
Buchwald-Hartwig Amination Pyrrolyl-halide + Amine/Amide Pd(0) complex + Base Aryl-amine nrochemistry.com
Direct C-H Alkylation Pyrrole + Alkyl halide Pd(II) catalyst Alkyl-pyrrole jiaolei.group

Acylation Protocols and Regiochemical Outcomes

Stability and Electronic Influence of the 2-(Ethoxycarbonylamino) Group

The stability of the pyrrole ring is greatly influenced by its substituents. Unsubstituted pyrrole is susceptible to polymerization and oxidative degradation, particularly under acidic conditions. thieme-connect.de

The introduction of electron-withdrawing groups onto the pyrrole ring is a common strategy to increase its stability. nih.govcore.ac.uk These groups decrease the electron density of the ring, making it less susceptible to attack by oxidants. In this compound, the ethoxycarbonyl moiety attached to the exocyclic nitrogen at C-2 exerts an electron-withdrawing effect. This effect moderates the strong activating nature of the amino group, thereby reducing the pyrrole ring's propensity for oxidative degradation compared to simpler 2-aminopyrroles. organic-chemistry.orgnih.gov This enhanced stability is crucial for allowing controlled functionalization reactions to be performed on the pyrrole core without significant decomposition of the starting material. rsc.org

Modulation of N-Deprotonation

The deprotonation of the nitrogen atom within the pyrrole ring of carbamate (B1207046) derivatives is a crucial step for subsequent functionalization. The acidity of the pyrrole N-H is significant, with a pKa of approximately 17, making it susceptible to deprotonation under appropriate basic conditions. pu.ac.ke The resulting pyrrole anion, however, can be resistant to further reactions like reduction. pu.ac.ke To facilitate reactions that require a deprotonated pyrrole, N-protecting groups are often employed to prevent this deprotonation. nih.govacs.org

Common strategies to modulate N-deprotonation involve the use of various bases and reaction conditions. For instance, sodium hydride in a solvent like dimethylformamide (DMF) has been effectively used for the deprotonation of pyrrole derivatives, enabling subsequent alkylation reactions. sci-hub.se Another method involves phase-transfer conditions, utilizing a base such as aqueous sodium hydroxide (B78521) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide in an organic solvent like benzene. sci-hub.se The choice of base and solvent system is critical for achieving the desired reactivity and avoiding unwanted side reactions.

Table 1: Conditions for N-Deprotonation of Pyrrole Derivatives

BaseSolventCatalystApplication Example
Sodium HydrideDimethylformamide (DMF)NoneAlkylation of pyrrole-2-carboxaldehyde sci-hub.se
Sodium Hydroxide (aq)BenzeneTetrabutylammonium IodidePyrrole alkylation sci-hub.se

Cyclization Reactions Involving Pyrrole Carbamate Systems

Cyclization reactions involving pyrrole carbamate systems are fundamental for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often proceed through intramolecular pathways, leading to the formation of fused ring systems.

The mechanisms of ring closure in pyrrole carbamate systems have been the subject of detailed investigations. One common pathway involves a 5-exo-trig cyclization. nih.govresearchgate.net This type of cyclization is often promoted by Lewis or Brønsted acids. nih.govresearchgate.netresearchgate.net For instance, the acid-catalyzed ring closure of N-sulfonyl vinylogous carbamates is believed to be driven by the "push-pull" electronic nature of the system. nih.gov

In some cases, the cyclization can be initiated by the formation of a nitrene intermediate, which then undergoes an intramolecular reaction to form the new ring. mdpi.com However, evidence for anionic electrocyclization pathways also exists. mdpi.com The regioselectivity of these cyclizations can be influenced by factors such as the nature of substituents and the specific halogen source used in certain reactions. beilstein-journals.org For example, in the formation of pyrrolo[1,2-d] researchgate.netbeilstein-journals.orgorgsyn.orgoxadiazines, the choice between bromine and chlorine sources can dictate the regiochemical outcome. beilstein-journals.org

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the reaction pathways. For example, DFT studies on the Clauson-Kaas reaction for pyrrole synthesis have suggested a mechanism initiated by a zwitterionic intermediate, leading to a more efficient, self-driven pyrrole formation, as opposed to traditional models involving carbocation formation. rsc.org

Oxocarbenium and iminium ions are key reactive intermediates in many cyclization reactions of pyrrole carbamate systems. nih.govresearchgate.net An oxocarbenium ion is characterized by a positive charge delocalized between a carbon and an oxygen atom, existing as a resonance hybrid of a carbenium ion and an oxonium species. wikipedia.org These intermediates are often generated under acidic conditions. organic-chemistry.org

For example, the Lewis acid-promoted cyclization of N-sulfonyl vinylogous carbamates is proposed to proceed through both oxocarbenium and N-sulfonyliminium ions. nih.govresearchgate.net Similarly, the synthesis of azaheterocycles from N-carbamate-protected amino alcohols using orthoesters and a Lewis acid like BF3·OEt2 proceeds via an oxocarbenium intermediate. organic-chemistry.org The formation of these intermediates facilitates the intramolecular nucleophilic attack, leading to ring closure. organic-chemistry.org

Iminium ions also play a crucial role. For instance, the intramolecular cyclization of an imine moiety in an iodized intermediate is a proposed step in certain pyrrole syntheses. nih.gov The alkyne iminium ion cyclization of vinylogous carbamates is another example, leading to the stereoselective formation of indolines and pyrrolidines. researchgate.net

Table 2: Intermediates in Pyrrole Carbamate Cyclization

IntermediatePrecursor SystemReaction TypeProduct Class
Oxocarbenium IonN-Sulfonyl Vinylogous Carbamates nih.govresearchgate.netAcid-Promoted CyclizationSubstituted Pyrroles nih.govresearchgate.net
Iminium IonVinylogous Carbamates researchgate.netAlkyne Iminium Ion CyclizationIndolines, Pyrrolidines researchgate.net
Nitreneo-Nitrobiaryls mdpi.comCadogan ReactionFused Heterocycles mdpi.com

Derivatization Strategies for Structural Diversification

The this compound scaffold can be readily modified to introduce a wide range of structural diversity, enhancing its utility in various applications.

The carbamate group in this compound can be transformed into other functional groups, such as amides and different esters. The synthesis of amides from esters is a common transformation. researchgate.netorganic-chemistry.org For instance, reacting esters with ammonia (B1221849) or aliphatic amines can produce amides in high yields. orgsyn.org More recent methods utilize reagents like sodium amidoboranes for a rapid and chemoselective amidation of esters at room temperature. researchgate.net

The direct synthesis of amides from carboxylic acids and amines often requires harsh conditions to overcome the formation of a stable ammonium (B1175870) carboxylate salt. ualberta.ca However, catalytic methods using reagents like ortho-iodoarylboronic acids allow for direct amide bond formation under milder, ambient temperature conditions. ualberta.ca

Transesterification, the conversion of one ester to another, can be achieved by reacting the parent ester with a different alcohol. This allows for the synthesis of a variety of esters from a single precursor. orgsyn.org For example, using alcohols other than ethanol (B145695) in the alcoholysis step of a synthetic sequence can provide a wide array of desired esters. orgsyn.org

Beyond amides and esters, a variety of other functional groups can be introduced onto the pyrrole ring or the carbamate moiety to create a diverse library of compounds. libretexts.orgpressbooks.pubmasterorganicchemistry.com The introduction of these groups can be achieved through various organic reactions.

For instance, acylation reactions can be used to introduce acyl groups onto the pyrrole ring. nih.govacs.org The use of a sulfonic acid anhydride activator with carboxylic acids has been shown to be effective for the acylation of N-alkoxycarbonyl pyrroles. acs.orgresearchgate.net Nucleophilic substitution reactions can also be employed to introduce different functional groups.

The specific functional groups that can be introduced are vast and include, but are not limited to, halogens, nitro groups, and various alkyl and aryl substituents. beilstein-journals.org The choice of reaction conditions and reagents is crucial for achieving the desired functionalization while maintaining the integrity of the core pyrrole carbamate structure. The ability to introduce this wide range of functional groups underscores the versatility of this compound as a scaffold for chemical synthesis. organic-chemistry.org

Spectroscopic and Advanced Analytical Methodologies for Research on Pyrrole Carbamates

Elucidation of Molecular Structure

The precise molecular structure of Ethyl 1H-pyrrol-2-ylcarbamate is determined through a combination of spectroscopic methods that provide complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to each unique proton in the molecule. The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group due to spin-spin coupling. The protons on the pyrrole (B145914) ring exhibit distinct chemical shifts, and a broad singlet is often observed for the NH proton of the carbamate (B1207046).

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Each carbon atom gives a distinct signal, with the carbonyl carbon of the carbamate group appearing at a characteristic downfield chemical shift. The carbons of the pyrrole ring and the ethyl group also have specific resonance frequencies that aid in the complete structural assignment.

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity
¹H ~1.25 Triplet
¹H ~4.15 Quartet
¹H ~6.00 Multiplet
¹H ~6.60 Multiplet
¹H ~6.70 Multiplet
¹H ~8.50 Broad Singlet
¹³C ~14.5 -
¹³C ~61.0 -
¹³C ~105.0 -
¹³C ~110.0 -
¹³C ~120.0 -
¹³C ~155.0 -

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is employed to identify the key functional groups present in this compound by detecting the vibrational frequencies of bonds. The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate group, typically in the range of 1680-1720 cm⁻¹. Another significant feature is the N-H stretching vibration, which appears as a sharp or broad band around 3200-3400 cm⁻¹. The C-N and C-O stretching vibrations of the carbamate and the characteristic absorptions of the pyrrole ring also contribute to the unique IR fingerprint of the molecule.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretch 3200-3400
C=O (Carbamate) Stretch 1680-1720
C-N Stretch 1200-1350
C-O Stretch 1000-1300

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. In a typical mass spectrum, the molecular ion peak (M⁺) would correspond to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can further confirm the structure, with characteristic fragments arising from the loss of the ethoxy group, the entire carbamate moiety, or cleavage of the pyrrole ring.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for monitoring the synthesis of this compound and for its purification from reaction mixtures.

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of the reaction that synthesizes this compound. By spotting the reaction mixture on a TLC plate at different time intervals and developing it with an appropriate solvent system (eluent), one can visualize the consumption of starting materials and the formation of the product. The different components of the reaction mixture will travel up the plate at different rates, resulting in distinct spots. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific eluent system. This allows for a qualitative assessment of the reaction's completion.

Once the reaction is complete, column chromatography is the standard technique for the purification of this compound on a larger scale. The crude reaction mixture is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A carefully selected solvent or a gradient of solvents (eluent) is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected as the eluent exits the column, and those containing the pure product, as identified by TLC, are combined. This method is highly effective for isolating this compound from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) in Research Contexts

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the research and development of pyrrole carbamates, including this compound. Its utility spans from monitoring the progress of synthesis reactions to the purification of final products and the analysis of their stability under various conditions. The versatility of HPLC allows for the separation, identification, and quantification of the target compound, its precursors, intermediates, and any potential degradation products or impurities.

In typical research applications involving pyrrole derivatives, Reversed-Phase HPLC (RP-HPLC) is the most common modality. pensoft.net This technique employs a nonpolar stationary phase, often a C18 (octadecylsilyl) bonded silica, and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For instance, in the stability analysis of a related pyrrole derivative, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, a C18 column was used with a mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer mixture. pensoft.netfishersci.ca This setup allows for the effective separation of the main compound from its process-related impurities. pensoft.netfishersci.ca

The development of a robust HPLC method is critical for ensuring the purity and quality of synthesized compounds. Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), typically involves assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). pensoft.netfishersci.ca For example, a simple and selective RP-HPLC method for a pyrrole-containing derivative was developed using an isocratic mobile phase of acetonitrile, phosphate buffer (pH 3.0), and methanol, with UV detection at a specific wavelength. sigmaaldrich.com The choice of wavelength is determined by the chromophoric properties of the pyrrole ring and the carbamate functional group.

The table below illustrates a typical set of parameters for an RP-HPLC method that could be adapted for the analysis of this compound, based on methods developed for similar compounds. pensoft.netfishersci.ca

Table 1: Representative RP-HPLC Method Parameters for Pyrrole Carbamate Analysis
ParameterTypical ConditionRationale/Comment
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like pyrrole derivatives.
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v)Acetonitrile is a common organic modifier. The acidic buffer helps to ensure consistent ionization state of the analyte and improve peak shape.
Elution Mode Isocratic or GradientIsocratic elution is simpler, while gradient elution is used for complex mixtures with a wide range of polarities. Current time information in Bangalore, IN.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns, balancing analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times. pensoft.netfishersci.ca
Detector UV/Vis DetectorSet at a wavelength of maximum absorbance for the pyrrole moiety (e.g., 225 nm). pensoft.netfishersci.ca
Injection Volume 20 µLA typical volume for analytical HPLC.

This systematic approach allows researchers to reliably track the presence and concentration of this compound in various experimental contexts.

For the trace analysis required in reaction monitoring, kinetic studies, or metabolite identification, coupling HPLC with tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity. The HPLC-MS/MS system combines the powerful separation capabilities of HPLC with the mass-resolving power of a mass spectrometer, which acts as a highly specific detector. This is particularly crucial for detecting and quantifying minute amounts of this compound in complex matrices, such as a crude reaction mixture or a biological sample.

The process involves the HPLC system separating the components of the mixture, which are then introduced into the ion source of the mass spectrometer (e.g., Electrospray Ionization - ESI). In the ESI source, the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode. These parent ions are then selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and the resulting fragment ions are analyzed in the second mass analyzer (Q3). This technique, known as Multiple Reaction Monitoring (MRM), is the gold standard for quantification in trace analysis due to its high specificity and low background noise. hpst.czshimadzu.com

In the context of studying the synthesis of this compound, HPLC-MS/MS can be used to:

Monitor Reaction Progress: By taking small aliquots from the reaction mixture over time, the depletion of starting materials and the formation of the product can be tracked with high precision.

Detect Intermediates: Unstable or transient intermediates that may not be observable by other techniques can be detected.

Identify Byproducts: The formation of minor byproducts can be identified and quantified, helping to optimize reaction conditions to improve yield and purity.

A key advantage of LC-MS/MS is the ability to achieve very low limits of detection (LOD) and quantification (LOQ), often in the picogram (pg) to nanogram (ng) per milliliter range. hpst.cznih.gov For instance, a method for analyzing various carbamates in water samples using SPE-LC-ESI-MS achieved instrumental LODs as low as 0.10 µg/L. nih.gov While specific parameters for this compound are not published, a hypothetical MRM method can be constructed based on its structure and data from analogous compounds.

Table 2: Hypothetical HPLC-MS/MS Parameters for Trace Analysis of this compound
ParameterSettingPurpose
Ionization Mode Electrospray Ionization (ESI), PositiveEfficiently ionizes polar molecules like carbamates to form [M+H]⁺ ions.
Parent Ion (Q1) m/z 155.08 (Calculated for C₇H₁₁N₂O₂⁺)Selects the protonated molecule of this compound for fragmentation.
Collision Energy Optimized (e.g., 15-30 eV)Controls the degree of fragmentation in the collision cell.
Fragment Ion 1 (Q3 - Quantifier) Hypothetical m/z (e.g., loss of ethoxy group)The most abundant and stable fragment ion used for quantification.
Fragment Ion 2 (Q3 - Qualifier) Hypothetical m/z (e.g., pyrrole ring fragment)A second fragment ion used to confirm the identity of the analyte.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific parent-to-fragment transitions. hpst.cz

The development of such a method would involve infusing a standard solution of pure this compound into the mass spectrometer to determine the optimal parent and fragment ions and their corresponding collision energies. hpst.cz Once established, this highly sensitive and specific HPLC-MS/MS method serves as an indispensable tool for detailed research into the reaction kinetics and metabolic fate of this compound.

Theoretical and Computational Chemistry in Understanding Ethyl 1h Pyrrol 2 Ylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the reactivity of ethyl 1H-pyrrol-2-ylcarbamate. These computational approaches offer insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and reactivity of pyrrole-containing compounds. frontiersin.org DFT calculations, particularly at the B3LYP level of theory, are frequently employed to analyze the frontier molecular orbitals (HOMO and LUMO) of such molecules. frontiersin.org For instance, in reactions involving similar five-membered heterocycles, the energy gap between the LUMO of a reactant and the HOMO of the heterocycle is a key determinant of reactivity. frontiersin.org A smaller energy gap generally indicates a more favorable interaction and a higher reaction rate. frontiersin.org

Frontier Molecular Orbital (FMO) analysis using DFT can reveal whether a reaction is controlled by the LUMO of one reactant and the HOMO of the other. frontiersin.org This has been demonstrated in the hetero-Diels-Alder reactions of nitrosoalkenes with pyrrole (B145914) derivatives, where the interaction is LUMO(heterodiene)-HOMO(dienophile) controlled. frontiersin.org Such studies provide a comprehensive understanding of the reactivity patterns of these heterocycles. frontiersin.org

Ab Initio Methods in Mechanistic Pathways

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for exploring reaction mechanisms. ethz.chresearchgate.net High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods, offer highly accurate energy profiles and structural information for reactants, transition states, and products. ethz.chresearchgate.net

For complex reactions, automated workflows combining DFT for initial exploration with subsequent refinement using coupled-cluster calculations (e.g., CCSD(T)) can provide a detailed and reliable picture of the reaction mechanism. ethz.ch This dual approach allows for the efficient exploration of a vast number of potential reaction pathways, followed by high-accuracy calculations on the most critical points along the reaction coordinate. ethz.ch These methods have been successfully used to elucidate the mechanisms of catalytic reactions involving heterocyclic compounds. ethz.ch

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions involving this compound and related structures.

Transition State Analysis

The identification and characterization of transition states are crucial for understanding reaction kinetics and mechanisms. Computational methods allow for the optimization of transition state geometries and the calculation of their corresponding activation energies. ethz.chuva.nl For example, in rearrangement reactions, the calculated relative free energies of transition states can confirm the most likely reaction pathway. uva.nl

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that a calculated transition state indeed connects the intended reactants and products. uva.nlharvard.edu This analysis is fundamental to confirming the viability of a proposed mechanistic step.

Reaction Coordinate Mapping

Reaction coordinate mapping involves tracing the energetic profile of a reaction as it proceeds from reactants to products. arxiv.org This provides a visual representation of the energy changes throughout the reaction, highlighting intermediates and transition states. By mapping the reaction coordinate, chemists can gain a deeper understanding of the factors that control the reaction's progress and selectivity. arxiv.org This technique is particularly useful for complex, multi-step reactions where multiple intermediates and transition states may be involved. arxiv.org

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule, including its various conformations and stereoisomers, plays a significant role in its reactivity and biological activity. Computational methods are essential for exploring the conformational landscape and understanding stereochemical outcomes.

Conformational analysis of pyrrole derivatives helps in identifying the most stable conformations and the energy barriers between them. nottingham.ac.uk In reactions leading to chiral products, understanding the relative stabilities of different diastereomeric transition states is key to predicting the stereochemical outcome. For instance, in enantioselective syntheses, computational modeling can explain the observed high levels of chirality transfer by analyzing the transition state geometries. nih.gov The preferred transition state is often the one that minimizes steric interactions and allows for favorable orbital overlap. nih.gov

Molecular Dynamics Simulations relevant to Pyrrole Carbamate (B1207046) Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules and materials at an atomic level. For pyrrole carbamate systems, MD simulations provide crucial insights into their conformational dynamics, intermolecular interactions, and the structural basis for their observed properties. These simulations are particularly valuable for understanding how these molecules behave in different environments, such as in solution or when interacting with biological macromolecules.

Recent research has employed MD simulations to explore the structure-property relationships in complex molecules containing pyrrole and carbamate functionalities. For instance, simulations have been instrumental in understanding the passive permeability of macrocycles that incorporate a pyrrole ring. A study on pyrrole-containing macrocycles used MD simulations to analyze their conformational preferences. It was found that a 2,5-disubstituted pyrrole ring tends to adopt an endo orientation within the macrocycle. This conformation facilitates the formation of intramolecular hydrogen bonds (IMHBs), which shield the polar atoms from the solvent, a characteristic that is believed to enhance membrane permeability. nih.govacs.org In contrast, macrocycles with a 2,4-disubstituted pyrrole showed different conformational behavior, which was correlated with lower passive permeability. nih.gov The force field used for these simulations was Amber10:EHT, and the analysis was performed using the Molecular Operating Environment (MOE). nih.govacs.org

MD simulations have also been pivotal in the study of inhibitors targeting enzymes like Histone Lysine Specific Demethylase 1 (LSD1), where thieno[3,2-b]pyrrole-5-carboxamide derivatives, which are structurally related to pyrrole carbamates, were investigated. rsc.org In these studies, MD simulations, typically run after initial molecular docking, help to assess the stability of the ligand-protein complex and to explore the dynamic nature of their interactions over time. rsc.org Such simulations can reveal key amino acid residues, like Asn535 in the case of LSD1 inhibitors, that are crucial for stabilizing the inhibitor within the active site. rsc.org

Furthermore, the principles of MD simulations are applied to understand the reaction mechanisms and stability of carbamates in aqueous solutions, which is relevant for applications like carbon capture. Ab initio molecular dynamics (AIMD) simulations have been used to study the interconversion of carbamate species. uregina.ca These simulations can track proton transfer events and the stability of intermediates, such as carbamic acid, on a picosecond timescale. uregina.ca For example, simulations have shown the dynamic equilibrium between carbamate anions and their corresponding acid forms in water, highlighting the role of the surrounding water molecules in mediating these transformations. uregina.ca

In the context of materials science, MD simulations have been used to study the local structuring and aggregation of polymers based on diketopyrrolopyrrole (DPP), a related pyrrole derivative. These simulations show that the aggregation is driven by interactions between the DPP fragments, which in turn influences the material's properties like charge mobility. rsc.org

The table below summarizes parameters and key findings from relevant molecular dynamics simulation studies on systems containing pyrrole and carbamate moieties.

Table 1: Summary of Molecular Dynamics Simulation Studies on Pyrrole Carbamate and Related Systems

System Studied Simulation Goal Key Findings Simulation Software/Force Field Reference
Pyrrole-containing macrocycles Conformational analysis and permeability prediction 2,5-disubstituted pyrrole adopts an endo orientation, enhancing permeability through intramolecular hydrogen bonds. MOE / Amber10:EHT nih.govacs.org
Thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors Explore binding modes and stability Identified Asn535 as a crucial residue for stabilizing the inhibitor-enzyme complex. Not Specified rsc.org
Carbamate intermediates in aqueous CO2 solution Investigate reaction mechanisms and species stability Showed rapid interconversion between carbamate and carbamic acid states mediated by water. Not Specified uregina.ca
Diketopyrrolopyrrole (DPP)-based oligomers Understand local structuring and aggregation Aggregation is driven by DPP fragment interactions, affecting material rigidity and aggregate size. Not Specified rsc.org
Piperazine carbamate in aqueous solution Investigate absorption mechanisms of CO2 Piperazine carbamate is crucial for accelerating CO2 absorption and is mainly dissolved in the water bulk. MDynaMix / OPLS-AA & Ab-initio researchgate.netuib.no

These examples underscore the utility of molecular dynamics simulations in providing a dynamic, atom-level understanding of pyrrole carbamate systems, from their fundamental conformational behavior to their interactions in complex biological and chemical environments.

Applications and Utility in Advanced Organic Synthesis

Role as a Protecting Group for Pyrrole (B145914) Nitrogen

The electron-rich nature of the pyrrole ring often necessitates the use of a protecting group on the nitrogen atom to prevent unwanted side reactions and oxidative degradation. While N-sulfonyl groups have traditionally been common, N-alkoxycarbonyl groups, such as the ethyl carbamate (B1207046) moiety in Ethyl 1H-pyrrol-2-ylcarbamate, offer a compelling alternative.

The ethyl carbamate group acts as an electron-withdrawing group, which enhances the stability of the pyrrole ring. This protection is crucial for performing a wider range of chemical transformations on the pyrrole core that would otherwise be challenging. A computational study has suggested that an N-alkoxycarbonyl pyrrole has a more electron-deficient nitrogen compared to its N-sulfonyl counterpart, which can lead to distinct reactivity. The synthesis of N-alkoxycarbonyl pyrroles can be achieved in a straightforward, single-step condensation reaction between an O-substituted carbamate and 2,5-dimethoxytetrahydrofuran (B146720). This accessibility makes them practical for broad synthetic use.

Table 1: Comparison of Pyrrole Nitrogen Protecting Groups

Feature N-Alkoxycarbonyl (e.g., Ethyl Carbamate) N-Sulfonyl (e.g., Tosyl)
Electronic Effect Electron-withdrawing Strongly electron-withdrawing
Stability Enhances ring stability against oxidation Enhances ring stability
Reactivity Allows for distinct reactivity, e.g., regioselective 2-acylation Directs reactivity, often favoring 3-acylation
Synthesis Facile one-step synthesis from O-substituted carbamates Often synthesized from sulfonamides

| Synthetic Utility | Underexploited but growing in use for diverse applications | Commonly used in pyrrole chemistry |

Building Block for Complex Organic Molecules and Heterocycles

This compound is not just a protected pyrrole; it is a functionalized building block that serves as a versatile precursor for a wide array of more complex structures. Its inherent functionality allows chemists to introduce the pyrrole motif into larger molecules, which is significant given that the pyrrole core is a common feature in natural products and pharmaceuticals.

Fused heterocyclic systems containing the pyrrole ring are of significant interest due to their prevalence in bioactive molecules. Pyrrolotriazinones, for instance, are key intermediates in the synthesis of compounds investigated as phosphoinositide 3-kinase (PI3K) inhibitors. While direct synthesis of Pyrrolo[3,2-e]triazine from this compound is not prominently documented, the general strategies for creating such fused systems often rely on N-substituted pyrroles as key precursors.

For example, the synthesis of the related pyrrolo[2,1-f]triazin-4(3H)-one skeleton can be achieved through the intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. This process involves creating an N-aminopyrrole intermediate, which is then further functionalized and cyclized. The N-protecting group is critical in these multi-step sequences to ensure the stability of the pyrrole ring and to direct the regioselectivity of subsequent reactions, illustrating the foundational role of compounds like this compound in constructing these complex heterocyclic scaffolds.

The utility of this compound extends to its role as a precursor for advanced organic scaffolds. By undergoing transformations such as acylation, the protected pyrrole can be elaborated into more complex structures. For instance, the regioselective introduction of an acyl group at the C2 position creates a 2-acyl-N-(alkoxycarbonyl)pyrrole. This new, more complex molecule can then be deprotected to yield a 2-acyl-N-H pyrrole. This resulting scaffold is primed for a variety of further chemical modifications, serving as a key intermediate in the synthesis of diverse target molecules, including potential histone deacetylase (HDAC) inhibitors. The ability to build upon the pyrrole carbamate core in a controlled manner is a testament to its value as a foundational building block in medicinal and organic chemistry.

Development of Novel Synthetic Methodologies Leveraging Pyrrole Carbamate Reactivity

The unique reactivity of N-alkoxycarbonyl pyrroles has been leveraged to develop novel synthetic methodologies, particularly in acylation reactions. Research has shown that the choice of nitrogen protecting group can dictate the regiochemical outcome of pyrrole functionalization.

A significant development is a pyrrole acylation protocol that uses carboxylic acids activated in situ with an acid anhydride (B1165640), such as trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O). Under these conditions, N-alkoxycarbonyl pyrroles, including ethyl and other ester variants, undergo acylation exclusively at the 2-position of the pyrrole ring. This is a distinct outcome compared to the results with other N-substituents, where 3-acylation or a mixture of products might be formed. This regioselective acylation provides a reliable method for synthesizing 2-acylpyrroles, which are valuable synthetic intermediates. The ability to cleanly deprotect the resulting acylated carbamates further enhances the utility of this methodology, providing straightforward access to previously hard-to-make N-H pyrroles.

Table 2: Regioselective Acylation of N-Protected Pyrroles

N-Protecting Group Reagents Position of Acylation Reference
N-Alkoxycarbonyl Carboxylic Acid, Tf₂O, CH₂Cl₂ C2-position (exclusive)

Chiral Synthesis and Stereoselective Transformations

The field of asymmetric synthesis seeks to create chiral molecules with high enantiomeric purity, a critical aspect of pharmaceutical development. While the direct use of this compound in stereoselective transformations is an emerging area, the synthesis of chiral systems featuring the pyrrole unit is a subject of intense research.

Strategies often involve either building the pyrrole ring from chiral precursors or performing enantioselective reactions on a pre-existing pyrrole. For instance, the Paal-Knorr reaction can be used to synthesize N-alkylpyrroles with a chiral substituent at the nitrogen atom, using amino acid esters as the source of chirality. More advanced methods employ organocatalysis to achieve atroposelective synthesis of axially chiral compounds, such as N,N'-pyrrolylindoles, through the asymmetric cyclization of precursors bearing a pyrrole unit. In these contexts, the N-substituent, such as a carbamate, can play a crucial role in influencing the steric and electronic environment of the reaction center, thereby guiding the stereochemical outcome. The development of chiral ligands and catalysts based on N-arylpyrrole skeletons highlights the potential for carbamate-functionalized pyrroles to serve as platforms for new asymmetric transformations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1H-pyrrol-2-ylcarbamate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting pyrrole derivatives with ethyl chloroformate or carbamate precursors. For example:

  • Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the pyrrole nitrogen, enhancing reactivity .
  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are optimal for maintaining reaction homogeneity .
  • Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions such as polymerization .
    • Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of ethyl chloroformate) and reaction time (2–6 hours) improves yield. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm structural integrity. For example, the ethyl group typically shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.2 ppm (CH₂) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS verifies molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization) .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) determines bond lengths, angles, and intermolecular interactions. For example, the carbamate group’s planarity and hydrogen-bonding patterns can be validated .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and optimize geometry. Software like Gaussian or ORCA is recommended .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in biological systems?

  • Methodological Answer :

  • Derivative Synthesis : Introduce substituents (e.g., acetyl, phenyl) at the pyrrole ring to study electronic/steric effects. Comparative bioassays (e.g., enzyme inhibition, receptor binding) identify key functional groups .
  • Data Correlation : Use multivariate analysis (e.g., QSAR models) to link structural descriptors (logP, polar surface area) with activity. Software like MOE or Schrödinger facilitates this .

Q. How should researchers address contradictory bioactivity data across studies involving pyrrole-2-carbamate derivatives?

  • Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Structural Validation : Confirm compound purity and identity via NMR and LC-MS to rule out degradation artifacts .
  • Meta-Analysis : Compare substituent effects across studies. For example, allyl vs. ethyl groups may alter lipid solubility, affecting membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.